molecular formula C10H7BrN2 B093308 5-Bromo-2,2'-bipyridine CAS No. 15862-19-8

5-Bromo-2,2'-bipyridine

Cat. No. B093308
CAS RN: 15862-19-8
M. Wt: 235.08 g/mol
InChI Key: AWJPULCSDFBFDR-UHFFFAOYSA-N
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Description

5-Bromo-2,2’-bipyridine is a chemical compound with the CAS Number: 15862-19-8. It has a molecular weight of 235.08 and its IUPAC name is 5-bromo-2,2’-bipyridine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 5-bromo-2,2’-bipyridine can be achieved by direct bromination of 2,2’-bipyridine hydrobromide salt, as well as by radical decarboxylative bromination of the corresponding acid chlorides . It can also be synthesized through metal-catalyzed coupling reactions .


Molecular Structure Analysis

The linear formula of 5-Bromo-2,2’-bipyridine is C10H7BrN2 . The InChI code is 1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H .


Chemical Reactions Analysis

5-Bromo-2,2’-bipyridine can be used as an intermediate for elaboration into more complex ligands through metal-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

5-Bromo-2,2’-bipyridine is a solid at room temperature . It has a molecular weight of 235.08 .

Scientific Research Applications

Synthesis of Complex Ligands

5-Bromo-2,2’-bipyridine: serves as a versatile intermediate for the synthesis of complex ligands. It is particularly useful in metal-catalyzed coupling reactions, such as Stille couplings, to elaborate into more intricate ligands. These ligands find applications in creating functional materials, including biodiagnostics, photovoltaics, and organic light-emitting diodes (OLEDs) .

Formation of Cyclic Helicates and Knotted Structures

The compound’s ability to coordinate with transition metals allows for the formation of cyclic helicates and knotted structures. These structures exhibit significant anion-binding properties, which are valuable in the development of new materials and in the study of molecular topologies .

Protein Surface Recognition and Cross-Linking

Derivatives of 5-Bromo-2,2’-bipyridine , such as 5-amido-2,2’-bipyridines, have been utilized for the surface recognition and cross-linking of proteins. This application is crucial in the field of biochemistry for understanding protein interactions and designing drugs .

Coordination Chemistry

The chelating unit of 5-Bromo-2,2’-bipyridine is instrumental in coordination chemistry. It is used to form complexes with transition metals, which can lead to the creation of molecular structures with unique properties, such as pentafoil knots that bind chloride ions .

Organic Photovoltaics

In the realm of organic photovoltaics, 5-Bromo-2,2’-bipyridine derivatives can react with borane species to form organoboron compounds. These compounds act as electron acceptors, which are essential components in the development of efficient organic solar cells .

Supramolecular Architectures

The bipyridine moiety is a fundamental component in supramolecular architectures. Its strong coordination with metal centers makes it an ideal building block for constructing complex structures that have potential applications in nanotechnology and materials science .

Ligands for Catalysts

5-Bromo-2,2’-bipyridine: is used to synthesize ligands for catalysts. These ligands are crucial in various catalytic processes, including those used in the synthesis of biologically active molecules and materials processing .

Photosensitizers and Viologens

The compound is also a precursor for the synthesis of photosensitizers and viologens. Photosensitizers are vital in photodynamic therapy for treating cancer, while viologens have applications in electrochromic devices and as redox mediators .

Safety And Hazards

The safety information for 5-Bromo-2,2’-bipyridine includes the following hazard statements: H302-H312-H332. The precautionary statements include P280 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

5-Bromo-2,2’-bipyridine can be elaborated into more intricate ligands that are useful for the construction of functional materials and complex molecular topologies .

properties

IUPAC Name

5-bromo-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJPULCSDFBFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447305
Record name 5-BROMO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,2'-bipyridine

CAS RN

15862-19-8
Record name 5-Bromo-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,2'-bipyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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